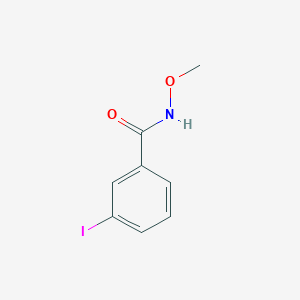

3-iodo-N-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

3-iodo-N-methoxybenzamide |

InChI |

InChI=1S/C8H8INO2/c1-12-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) |

InChI Key |

HAYNQHVSXVXHIW-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC(=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Iodo N Methoxybenzamide

Direct Synthesis Approaches for 3-Iodo-N-methoxybenzamide

The most direct route to this compound involves the regioselective iodination of an N-methoxybenzamide precursor. This approach is favored for its atom economy and straightforward nature.

Regioselective Iodination of N-Methoxybenzamide Precursors

The introduction of an iodine atom at the meta-position of the benzamide (B126) ring is a critical step. The directing effects of the amide group on the aromatic ring typically favor ortho and para substitution. Therefore, achieving meta-selectivity often requires specific reagents and conditions. Research has shown that electrophilic iodination can be directed to the meta position under certain circumstances, although this is less common than ortho/para-iodination. organic-chemistry.org The inherent electronic properties of the N-methoxybenzamide precursor play a crucial role in determining the regiochemical outcome of the iodination reaction.

Optimization of Reaction Conditions for Enhanced Selectivity

To maximize the yield and selectivity of the desired 3-iodo isomer, careful optimization of reaction parameters is essential. Factors such as the choice of iodinating agent, solvent, temperature, and catalyst can significantly influence the reaction's outcome. For instance, the use of N-iodosuccinimide (NIS) as an iodine source, often in the presence of an acid catalyst, is a common strategy. researchgate.net Research into di-iodination reactions has shown that higher temperatures (around 120 °C) and an excess of the iodinating agent (e.g., 3 equivalents of NIS) can favor multiple iodinations, a principle that can be adapted and controlled for mono-iodination. researchgate.net The selection of the solvent is also critical, as it can affect the solubility of the reactants and influence the reactivity of the electrophilic iodine species.

General Synthetic Routes to N-Methoxybenzamide Derivatives

Broader synthetic strategies involve the initial construction of the N-methoxybenzamide core, followed by the introduction of the iodine substituent. These methods offer flexibility in the synthesis of a wide range of substituted benzamides.

Amidation Reactions for the Formation of N-Methoxybenzamide Core Structures

The formation of the amide bond is a cornerstone of N-methoxybenzamide synthesis. This is typically achieved through the reaction of a benzoic acid derivative with O-methylhydroxylamine or its salt. A variety of coupling reagents can be employed to facilitate this amidation. One common method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine. youtube.com

Modern amidation methods focus on direct coupling reactions that avoid the need for pre-activating the carboxylic acid. Catalytic systems, including those based on boric acid derivatives like B(OCH2CF3)3, have been shown to be effective for the direct amidation of a wide array of carboxylic acids and amines. Another approach involves oxidative amidation, where aldehydes are converted directly to amides in the presence of an amine and an oxidizing agent. organic-chemistry.org For instance, copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts offers a practical route to various amides. organic-chemistry.org

Functionalization Strategies for Aromatic Ring Substitution

Once the N-methoxybenzamide core is in place, the next step is the introduction of substituents onto the aromatic ring. The functionalization of aromatic rings is a well-developed area of organic synthesis. organic-chemistry.org For the synthesis of this compound, this would involve an electrophilic iodination reaction on the N-methoxybenzamide substrate. The directing effects of the N-methoxyamide group would need to be carefully considered to achieve the desired meta-iodination. Late-stage C–H bond functionalization has emerged as a powerful tool for introducing functionality into complex molecules, offering a direct route to modify the aromatic ring. acs.org

Advanced Halogenation Techniques in Benzamide Synthesis

Recent advancements in halogenation chemistry offer more efficient and selective methods for the synthesis of halogenated benzamides like the target compound. These techniques often employ novel catalysts and reagents to achieve high levels of control over the reaction.

Transition metal-catalyzed halogenation reactions have become increasingly important. numberanalytics.com These methods can offer high regioselectivity that may not be achievable through traditional electrophilic substitution. Furthermore, the development of directing group strategies in C–H bond halogenation allows for precise control over the site of halogen introduction. rsc.org In this approach, a functional group on the substrate directs the catalyst to a specific C–H bond, leading to highly selective halogenation.

Green chemistry approaches are also influencing the development of new halogenation methods. numberanalytics.com This includes the use of less hazardous reagents, such as hypervalent iodine compounds, and the development of electrochemical halogenation methods that reduce waste generation. numberanalytics.com Visible-light-mediated halogenation using reagents like N-bromoamides has also been reported as a mild and efficient method for halogenating aliphatic C-H bonds, and similar principles could potentially be applied to aromatic systems. researchgate.net

Interactive Data Table: Synthetic Parameters

| Parameter | Direct Iodination | Amidation then Iodination | Advanced Halogenation |

| Key Reagents | N-Iodosuccinimide (NIS), I2 | Carboxylic acid, O-methylhydroxylamine, Coupling agents | Transition metal catalysts, Directing groups, Photoredox catalysts |

| Selectivity Control | Reaction conditions (temp., solvent) | Inherent directing effects of amide | Catalyst and ligand design, Directing group choice |

| Advantages | Atom economical, fewer steps | Modular, allows for diverse analogs | High selectivity, mild conditions |

| Challenges | Achieving meta-selectivity | Potentially longer synthetic route | Catalyst cost and sensitivity |

Directed Ortho-Metalation and Subsequent Halogenation

Directed ortho-metalation (DoM) stands as a powerful strategy for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgchem-station.com This method leverages the ability of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate that can then be quenched with an electrophile. organic-chemistry.orgwikipedia.orgchem-station.com The N-methoxyamide group in N-methoxybenzamide is a potent DMG. wikipedia.org

The general principle of DoM involves the coordination of the organolithium reagent (like n-butyllithium) to the heteroatom of the DMG. This proximity effect facilitates the selective deprotonation of the ortho-proton, which is then substituted by an electrophile, in this case, an iodinating agent. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the process would theoretically involve the ortho-lithiation of N-methoxybenzamide, followed by quenching with an iodine source such as molecular iodine (I₂) or 1,2-diiodoethane.

While direct experimental data for the DoM of N-methoxybenzamide followed by iodination is not extensively reported in the provided search results, the principles of DoM on similar benzamide systems are well-established. acs.orgresearchgate.net The N-methoxy-N-methylbenzamide (Weinreb amide) is a closely related substrate where C-H activation at the ortho position has been successfully demonstrated. acs.orgnih.govnih.gov

Table 1: Key Reagents in Directed Ortho-Metalation

| Reagent | Function |

|---|---|

| N-methoxybenzamide | Starting material with DMG |

| n-Butyllithium (n-BuLi) | Strong base for deprotonation |

| Tetrahydrofuran (THF) | Aprotic solvent |

Utilization of Hypervalent Iodine Reagents in Iodination Protocols

Hypervalent iodine reagents have emerged as versatile and often milder alternatives to traditional iodinating agents. nih.govnih.govnih.gov These compounds, in which an iodine atom exceeds the usual octet of electrons, are highly effective in a variety of oxidative transformations, including the introduction of iodine onto aromatic rings. nih.govnih.govnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and N-iodosuccinimide (NIS) are commonly employed. nih.govnih.gov

The application of hypervalent iodine reagents in the iodination of N-substituted benzamides often proceeds via electrophilic aromatic substitution. In some instances, a catalyst may be required to enhance the reactivity and control the regioselectivity. For instance, the iridium-catalyzed ortho-C–H iodination of Weinreb amides (N-methoxy-N-methylamides) using NIS as the iodine source has been reported to be highly efficient and selective. acs.orgnih.govnih.gov This methodology is particularly relevant as Weinreb amides share the N-methoxyamide functional group with the target compound. acs.orgnih.govnih.govmychemblog.com

The reaction proceeds under mild conditions and demonstrates good functional group tolerance. acs.orgnih.govnih.gov The iridium catalyst is believed to facilitate the C-H activation at the ortho position, followed by iodination with NIS. acs.orgnih.govnih.gov

Table 2: Iridium-Catalyzed Ortho-Iodination of a Weinreb Amide

| Substrate | Catalyst | Iodine Source | Solvent | Yield | Ref |

| N-methoxy-N-methylbenzamide | [Cp*Ir(H₂O)₃]SO₄ | NIS | HFIP | 75% | acs.orgnih.gov |

This catalytic system highlights a promising route for the synthesis of this compound, offering high regioselectivity and efficiency.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Environmentally Benign Reaction Systems

The development of environmentally benign reaction systems for the synthesis of this compound focuses on replacing hazardous reagents and solvents with safer alternatives. For instance, traditional electrophilic iodination reactions often employ harsh acids and chlorinated solvents. researchgate.net Green approaches seek to utilize less toxic and more sustainable options.

One such approach involves the use of mechanochemistry, where reactions are carried out by grinding solids together, often with minimal or no solvent. acs.org The iridium-catalyzed ortho-iodination of N-methoxy-N-methylbenzamide has been successfully performed under mechanochemical conditions, which significantly reduces the amount of solvent required and can lead to shorter reaction times. acs.orgnih.gov

Another green strategy is the use of water or aqueous ethanol (B145695) as a reaction medium. researchgate.netresearchgate.net An environmentally friendly method for the iodination of moderately active arenes using hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol medium has been reported. researchgate.net While not specific to N-methoxybenzamides, this approach demonstrates the potential for developing greener iodination protocols.

Catalytic Approaches for Reduced Waste Generation

Catalytic methods are a cornerstone of green chemistry as they reduce the generation of stoichiometric waste. mdpi.com The use of a catalyst in small quantities can facilitate a reaction multiple times, leading to higher atom economy and less waste. mdpi.com

The aforementioned iridium-catalyzed ortho-iodination is a prime example of a catalytic approach that reduces waste. acs.orgnih.govnih.gov By using a catalyst, the need for stoichiometric activating groups or harsh reagents is diminished. Furthermore, research into the use of recyclable catalysts is an active area of investigation to further improve the sustainability of these processes.

Chemical Reactivity and Mechanistic Investigations of 3 Iodo N Methoxybenzamide and Analogues

C-H Activation Reactions Directed by the N-Methoxybenzamide Moiety

The N-methoxybenzamide functional group has emerged as a versatile directing group in transition metal-catalyzed C-H activation. This is due to its ability to coordinate to a metal center, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

Rhodium(III)-Catalyzed Ortho-C-H Activation Pathways

Rhodium(III) catalysts, particularly those containing a cyclopentadienyl (B1206354) (Cp*) ligand, have been extensively utilized for the ortho-C-H activation of N-methoxybenzamides. nih.gov These reactions typically proceed through a concerted metalation-deprotonation mechanism, where the N-methoxy amide group acts as an internal chelating ligand to direct the rhodium catalyst to the ortho-position of the benzene (B151609) ring. youtube.com This directed C-H activation generates a five-membered rhodacycle intermediate, which is a key species in the catalytic cycle. nih.gov

This strategy has been successfully applied to a variety of transformations, including the olefination and amination of arenes. youtube.comacs.org For instance, the reaction of N-methoxybenzamides with alkenes, such as acrylates and styrenes, in the presence of a rhodium(III) catalyst, leads to the formation of ortho-olefinated products. acs.org Similarly, the use of pre-oxidized nitrogen sources allows for C-H amination reactions. youtube.com The choice of solvent can also influence the reaction outcome, with different products being observed in methanol (B129727) versus trifluoroethanol. acs.org

Detailed Mechanistic Elucidation of Directed C-H Functionalization

The mechanism of rhodium(III)-catalyzed C-H functionalization of N-methoxybenzamides has been a subject of detailed investigation. The catalytic cycle generally begins with the coordination of the N-methoxybenzamide to the rhodium(III) center. This is followed by the crucial C-H activation step, which is often the turnover-limiting step of the reaction. nih.gov This step involves the concerted cleavage of the ortho C-H bond and the formation of a rhodium-carbon bond, resulting in a stable rhodacycle intermediate. youtube.comnih.gov

Subsequent steps in the catalytic cycle depend on the nature of the coupling partner. For example, in reactions with alkynes, the alkyne inserts into the rhodium-carbon bond of the rhodacycle. This is followed by reductive elimination, which forms the final product and regenerates the active rhodium(III) catalyst. nih.gov Isotope-labeling studies have been instrumental in confirming these mechanistic pathways. researchgate.net

Enantioselective C-H Activation Strategies

A significant advancement in this field has been the development of enantioselective C-H activation reactions. This has been achieved through the design and synthesis of chiral cyclopentadienyl (Cp) ligands for the rhodium catalyst. nih.govresearchgate.net These chiral ligands create a chiral environment around the metal center, enabling the catalyst to differentiate between two enantiotopic ortho-C-H bonds.

One notable application is the asymmetric synthesis of hydrophenanthridinone scaffolds through the reaction of N-methoxybenzamides with quinones. researchgate.netnih.gov Using a rhodium(III) catalyst bearing a chiral Cp ligand, high yields and excellent enantioselectivities (up to 94% ee) have been achieved. nih.gov This methodology has been successfully applied to the synthesis of a dihydrolycoricidine analogue, a natural product with potential biological activity. researchgate.netnih.gov The development of chiral ligands and transient directing groups is an active area of research aimed at expanding the scope of enantioselective C-H activation to a wider range of substrates. nih.gov

Annulation Reactions Involving N-Methoxybenzamides as Key Substrates

Annulation reactions, which involve the formation of a new ring, are powerful tools for the synthesis of cyclic compounds. N-methoxybenzamides have proven to be excellent substrates for such transformations, leading to the efficient construction of various heterocyclic systems.

Synthesis of Phenanthridinone Derivatives via Oxidative C-H Amidation

Phenanthridinones are a class of nitrogen-containing polycyclic aromatic compounds with a wide range of biological activities. semanticscholar.orgmorressier.com Several methods have been developed for their synthesis using N-methoxybenzamides as starting materials. One approach involves a palladium-catalyzed dual C-H activation reaction between N-methoxybenzamides and aryl iodides. semanticscholar.org A more direct method utilizes a one-pot, multi-step palladium-catalyzed reaction of N-methoxybenzamides with arenes at room temperature, proceeding through multiple oxidative C-H activation and C-C/C-N bond formation steps. nih.govcapes.gov.br

Rhodium(III) catalysis has also been employed for the synthesis of phenanthridinones from N-methoxybenzamides. researchgate.net In this case, the reaction proceeds via a dual C-H bond activation and annulation with aryltriethoxysilanes. researchgate.net A proposed double-cycle mechanism accounts for this transformation. researchgate.net Furthermore, a novel and efficient method for the synthesis of phenanthridinones involves an iodobenzene-catalyzed oxidative C-H amidation of N-methoxybenzamides at room temperature in open air. morressier.com This method is particularly advantageous for the synthesis of sterically demanding phenanthridinone derivatives. morressier.com

Formation of Isoquinolone Scaffolds through Metal-Catalyzed Cyclocondensation

Isoquinolones are another important class of nitrogen-containing heterocycles. Rhodium(III)-catalyzed C-H activation has been effectively used to synthesize these scaffolds from N-methoxybenzamides. The reaction of N-methoxybenzamides with alkynes, in the presence of a rhodium(III) catalyst and a copper(II) oxidant, leads to the formation of isoquinolones in good yields. nih.gov The reaction is believed to proceed through the formation of a rhodacycle intermediate, followed by alkyne insertion and reductive elimination. nih.gov

Furthermore, chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, acting as carbene precursors, have been achieved using rhodium(III) catalysis. rsc.org The reaction outcome can be controlled by the choice of acid additive, with Zn(OTf)2 and PivOH promoting different cyclization pathways to afford isoquinolones and other related heterocycles. rsc.org These methods provide a versatile and efficient route to a variety of substituted isoquinolone derivatives. researchgate.netorganic-chemistry.org

Construction of Pyranoisoquinolines via Unsymmetrical Double Annulation

The N-methoxyamide group is a highly effective directing group in transition metal-catalyzed reactions, enabling the activation of otherwise inert C-H bonds. This strategy has been harnessed to construct complex fused heterocyclic systems. While the direct synthesis of pyranoisoquinolines from 3-iodo-N-methoxybenzamide via a specific unsymmetrical double annulation is a niche transformation, the underlying principles are well-established through analogous reactions.

Rhodium(III)-catalyzed C-H activation of N-methoxyarylamides, followed by cyclization with various coupling partners, provides a powerful method for creating polycyclic structures. For instance, the reaction of N-methoxyarylamides with 3-diazooxindoles leads to the streamlined formation of both C-C and C-O bonds in a single pot, yielding structurally diverse isochromenoindolones. researchgate.net Similarly, rhodium-catalyzed triple annulation of enaminones with hydroxyl-alkynoates proceeds via a double C-H functionalization to produce polycyclic naphtho-pyran scaffolds. researchgate.net These examples demonstrate the capability of the N-methoxyamide moiety to guide the assembly of complex, multi-ring systems analogous to pyranoisoquinolines through sequential bond formations.

Exploration of Substrate Scope and Functional Group Tolerance in Annulation Protocols

The success of any synthetic protocol is defined by its generality, including its tolerance for various substrates and functional groups. nih.gov Annulation reactions involving N-methoxybenzamide derivatives have been studied to determine their scope and limitations.

In rhodium-catalyzed annulation strategies, the reaction is generally tolerant of a wide range of substituents on the benzamide (B126) ring. researchgate.netresearchgate.net Both electron-donating and electron-withdrawing groups are often compatible, although they can influence reaction yields and rates. The nature of the coupling partner is also critical. For example, in reactions with alkynes, both internal and terminal alkynes can be used, leading to different product classes. researchgate.net The presence of heteroatoms and various functional groups on the substrates is a key consideration. Studies have shown that many common functionalities are compatible with these annulation protocols. nih.gov

Below is a table summarizing the general tolerance for various functional groups in these types of annulation reactions.

| Functional Group | Tolerance | Notes |

| Halides (F, Cl, Br) | Good | Generally well-tolerated on the benzamide ring. |

| Ethers (-OR) | Good | Methoxy (B1213986) and other ether groups are typically compatible. nih.gov |

| Esters (-COOR) | Moderate to Good | Generally tolerated, allowing for further modification. nih.gov |

| Ketones (-COR) | Moderate to Good | Carbonyl groups are often compatible with the reaction conditions. |

| Nitro (-NO2) | Moderate | Can be tolerated but may affect catalyst activity in some cases. |

| Free Amines (-NH2) | Poor to Moderate | Often require protection as they can coordinate to the metal catalyst. |

| Free Hydroxyls (-OH) | Poor to Moderate | Typically require protection to avoid side reactions. nih.gov |

Cross-Coupling Reactions Utilizing the Aryl Iodide Functionality

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive electrophiles in these transformations due to the relatively weak C-I bond, making them ideal substrates for forming new bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing C-C and C-N bonds. rsc.orgrsc.org These reactions are generally mild and tolerate a broad range of functional groups, making them invaluable in pharmaceutical and materials science. rsc.orgnih.gov The aryl iodide of this compound can readily participate in several key palladium-catalyzed transformations.

C-C Bond Formation: Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings allow for the introduction of new carbon-based substituents at the 3-position of the benzamide ring. rsc.orgrsc.org

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with a wide variety of nitrogen-based nucleophiles, including primary and secondary amines. nih.govresearchgate.netuwindsor.ca This allows for the synthesis of a diverse array of aniline (B41778) derivatives from this compound.

The table below illustrates potential palladium-catalyzed cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | C-C | 3-Aryl-N-methoxybenzamide |

| Heck | Alkene (R-CH=CH₂) | C-C | 3-(Alkenyl)-N-methoxybenzamide |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | 3-(Alkynyl)-N-methoxybenzamide |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 3-(Amino)-N-methoxybenzamide |

Investigation of Alternative Transition Metal Catalysis

While palladium is the most common catalyst for cross-coupling, concerns about its cost and toxicity have driven research into alternatives. rsc.orgrsc.org Other transition metals like nickel, copper, and iron have emerged as promising candidates. frontiersin.org

Nickel Catalysis: Nickel catalysts are particularly effective for activating strong chemical bonds, including certain C-O bonds that are unreactive with palladium. nih.govacs.org They are a cost-effective alternative for many C-C and C-N coupling reactions involving aryl halides. nih.gov

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, represent a classic method for C-N and C-O bond formation and continue to be developed as a practical alternative to palladium-based systems. nih.gov

Iron Catalysis: Iron is an attractive catalyst due to its low cost, low toxicity, and abundance. Iron-catalyzed cross-coupling reactions have been developed, offering a more sustainable approach to bond construction. frontiersin.org

Gold Catalysis: Gold has also been explored as a catalyst, although studies have shown that aryl iodides can act as strong inhibitors in some gold-catalyzed oxidation reactions by adsorbing to the surface of gold nanoclusters. rsc.org

Mechanistic Aspects of Carbon-Iodine Bond Activation

The critical first step in most cross-coupling catalytic cycles is the activation of the carbon-halide bond. iupac.org For this compound in a palladium-catalyzed reaction, this involves the oxidative addition of the C-I bond to a low-valent palladium(0) complex. youtube.com

The generally accepted mechanism proceeds as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-I bond, breaking it and forming a new aryl-palladium(II)-iodide complex. This step oxidizes the palladium from the 0 to the +2 state. youtube.com The reactivity order for aryl halides in this step is typically Ar-I > Ar-Br > Ar-Cl, highlighting the utility of aryl iodides as reactive substrates. nih.gov

Transmetalation (for couplings like Suzuki): The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The electronic properties and steric bulk of the ligands attached to the palladium catalyst are crucial for modulating its reactivity, facilitating both the oxidative addition and reductive elimination steps. icmpp.ro

Role of N-Methoxybenzamide Derivatives as Catalysts in Organic Transformations

Beyond their role as substrates and directing groups, functional molecules related to N-methoxybenzamides can be incorporated into catalytic systems. While the N-methoxyamide moiety is primarily recognized for its ability to direct C-H activation, the principles of organocatalysis show that simple organic structures can perform complex catalytic tasks. researchgate.netnih.gov

Organocatalysts are advantageous due to their low cost, low toxicity, and stability compared to many metal catalysts. nih.gov The N-methoxyamide functional group, with its specific steric and electronic properties, can be a component of a larger ligand structure for a metal catalyst or part of a purely organic catalyst. For example, N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands, can be synthesized with a wide variety of functional backbones. nih.govacs.org The N-methoxybenzamide scaffold could be envisioned as a framework for designing new ligands or organocatalysts, where the amide and methoxy groups influence the catalyst's solubility, stability, and catalytic activity.

Hypervalent Iodine Catalysis for Alcohol Oxidation (Relevant Analogues)

The catalytic use of hypervalent iodine compounds is a key strategy for reducing chemical waste and improving the environmental footprint of oxidation reactions. beilstein-journals.org Analogues of this compound, particularly substituted 2-iodobenzamides, have proven to be highly effective pre-catalysts for the oxidation of alcohols to their corresponding carbonyl compounds. These reactions typically employ a terminal oxidant, such as Oxone®, to regenerate the active iodine(V) species in situ. beilstein-journals.orgrsc.org

One of the most reactive analogues studied is 2-iodo-N-isopropyl-5-methoxybenzamide. rsc.org This catalyst, in the presence of Oxone® and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄), efficiently oxidizes a variety of alcohols at room temperature. rsc.org Secondary benzylic and aliphatic alcohols are readily converted to ketones in good to excellent yields, while primary alcohols are oxidized to carboxylic acids. rsc.org

The general applicability of these catalysts has been demonstrated across a range of substrates. For instance, various benzylic and aliphatic alcohols can be successfully oxidized using catalytic amounts of N-isopropyl-2-iodobenzamide derivatives. beilstein-journals.org The reaction conditions are generally mild, often proceeding at room temperature in a mixture of solvents like nitromethane (B149229) and water. nsf.gov

Solid-supported hypervalent iodine catalysts derived from IBX have also been developed for the oxidation of secondary alcohols, offering advantages in terms of catalyst separation and reuse. nsf.gov These catalysts, in conjunction with Oxone®, can provide ketones in high yields. nsf.gov

The table below summarizes the catalytic activity of a key analogue in alcohol oxidation.

| Pre-catalyst | Substrate | Product | Yield |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | Secondary Alcohols (benzylic, aliphatic) | Ketones | Good to Excellent |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | Primary Alcohols | Carboxylic Acids | Moderate to Excellent |

Understanding of Catalytic Cycle Intermediates and Rate-Determining Steps

The catalytic cycle for alcohol oxidation using iodoarene pre-catalysts and a terminal oxidant like Oxone® involves the in-situ generation of hypervalent iodine species. nsf.gov The proposed mechanism for catalysts like 2-iodo-N-isopropyl-5-methoxybenzamide begins with the oxidation of the monovalent iodine(I) pre-catalyst to a trivalent iodine(III) species, which is then further oxidized to the active pentavalent iodine(V) species by Oxone®. beilstein-journals.org

This active iodine(V) oxidant then reacts with the alcohol. Kinetic studies on related systems, such as oxidation by o-Iodoxybenzoic acid (IBX), suggest a two-step mechanism for the reaction with aliphatic alcohols. acs.org This involves a rapid pre-equilibrium step to form an alkoxyiodinane intermediate, followed by a rate-determining disproportionation or reductive elimination step to yield the carbonyl product and the reduced iodine(I) species, which can then re-enter the catalytic cycle. acs.org

The proposed catalytic cycle can be summarized as follows:

Oxidation: The iodine(I) pre-catalyst is oxidized by a terminal oxidant (e.g., Oxone®) to the active iodine(V) species, likely proceeding through an iodine(III) intermediate.

Ligand Exchange: The alcohol substrate coordinates to the iodine(V) center, forming an alkoxyperiodinane intermediate.

Reductive Elimination: This intermediate undergoes reductive elimination, transferring the oxygen to the alcohol's carbon, forming the carbonyl product, and regenerating the iodine(I) pre-catalyst.

For some systems, a hypervalent twist of the alkoxyperiodinane has been identified as the rate-determining step. nsf.gov

Structure-Reactivity Correlations in Catalytic Applications

The structure of the iodoarene pre-catalyst, particularly the nature and position of substituents on the aromatic ring, plays a critical role in its catalytic efficiency. Systematic studies on a series of N-isopropyl-2-iodobenzamide analogues have provided clear structure-reactivity correlations. beilstein-journals.org

The reactivity of these catalysts in the oxidation of benzhydrol was found to be highly dependent on the electronic properties of the substituent at the 5-position of the benzamide ring. Electron-donating groups were found to enhance the catalytic activity, while electron-withdrawing groups diminished it. beilstein-journals.org The observed order of reactivity for different substituents is as follows:

5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe beilstein-journals.org

This trend strongly suggests that electron-donating substituents facilitate the oxidation of the iodine center, which, as discussed previously, can be the rate-determining step of the catalytic cycle. beilstein-journals.org The 5-methoxy derivative was identified as the most reactive catalyst in the series, attributed to the rapid generation of the pentavalent iodine species from its trivalent precursor. beilstein-journals.org

The following table highlights the effect of substituents on catalyst reactivity.

| Substituent at 5-position | Electronic Effect | Relative Reactivity |

| -NO₂ | Strongly Electron-Withdrawing | Lowest |

| -CO₂Me | Electron-Withdrawing | Low |

| -Cl | Weakly Electron-Withdrawing | Moderate |

| -H | Neutral | Moderate |

| -Me | Weakly Electron-Donating | High |

| -OMe | Strongly Electron-Donating | Highest |

Advanced Spectroscopic and Structural Elucidation of 3 Iodo N Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-iodo-N-methoxybenzamide is anticipated to display distinct signals corresponding to the aromatic protons and the N-methoxy group. The aromatic region would feature a complex pattern of multiplets due to the disubstituted benzene (B151609) ring. The proton at the C2 position is expected to appear as a triplet, while the protons at C4, C5, and C6 would present as a doublet of doublets, a triplet, and a doublet of doublets, respectively. The N-methoxy protons would likely appear as a sharp singlet in the upfield region of the spectrum. The precise chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the iodo and N-methoxybenzamide substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.9 - 8.1 | t | J = 1.5 |

| H-4 | 7.7 - 7.9 | dd | J = 7.8, 1.2 |

| H-5 | 7.1 - 7.3 | t | J = 7.8 |

| H-6 | 7.5 - 7.7 | ddd | J = 7.8, 1.5, 1.2 |

| OCH₃ | 3.8 - 4.0 | s | - |

| NH | 8.0 - 8.5 | br s | - |

Note: Predicted values are based on analogous compounds and standard chemical shift increments. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon, and the methoxy (B1213986) carbon. The carbon atom attached to the iodine (C3) would show a significantly lower chemical shift due to the heavy atom effect. The carbonyl carbon is expected to be the most downfield-shifted signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C1 | 135 - 138 |

| C2 | 138 - 141 |

| C3 | 94 - 97 |

| C4 | 129 - 132 |

| C5 | 125 - 128 |

| C6 | 130 - 133 |

| OCH₃ | 63 - 66 |

Note: Predicted values are based on analogous compounds and standard chemical shift increments. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the aromatic ring. uq.edu.au

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uq.edu.aucolumbia.edu It would allow for the direct assignment of each proton signal to its corresponding carbon atom in the aromatic ring and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. uq.edu.aucolumbia.edu Key HMBC correlations would include the correlation from the NH proton to the carbonyl carbon and C1, and from the aromatic protons to adjacent and geminal carbons, which would definitively establish the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₈INO₂), the theoretical exact mass can be calculated.

An HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds to the calculated exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the cleavage of the amide bond, and the loss of the iodine atom.

X-ray Crystallography for Definitive Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data. While specific crystallographic data for this compound is not publicly available, a typical analysis would yield the parameters shown in the table below, based on data from similar structures. mdpi.com

Table 3: Representative Crystallographic Data Parameters

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.75 |

| R-factor | < 0.05 |

Note: These values are representative examples from a related structure and are for illustrative purposes only.

Analysis of Intramolecular and Intermolecular Interactions, Bond Angles, and Dihedral Angles

The molecular geometry and crystal packing of this compound are governed by a variety of intramolecular and intermolecular forces. While a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from the behavior of analogous substituted benzamides.

Intramolecular Interactions:

Within the this compound molecule, key intramolecular interactions dictate its preferred conformation. The planarity of the amide group is a significant feature, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. However, steric hindrance between the substituents on the phenyl ring and the amide group can lead to deviations from perfect planarity.

A notable intramolecular interaction is the potential for a weak hydrogen bond between the amide hydrogen (N-H) and the oxygen of the methoxy group, or between a C-H of the phenyl ring and the carbonyl oxygen. Such interactions can influence the orientation of the methoxy and amide groups relative to the benzene ring.

Intermolecular Interactions:

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The primary interaction is likely to be hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules, forming chains or dimeric motifs. These are common features in the crystal structures of primary and secondary amides.

Estimated Bond Angles and Dihedral Angles:

In the absence of experimental crystallographic data, the bond angles and dihedral angles of this compound can be estimated based on standard values for substituted benzamides and computational modeling. The bond angles within the phenyl ring are expected to be close to 120°, with minor deviations due to the electronic effects of the iodo and N-methoxycarbonyl substituents. The geometry around the amide group is predicted to be trigonal planar for both the carbonyl carbon and the nitrogen atom.

Interactive Table: Estimated Bond and Dihedral Angles for this compound

| Parameter | Atoms Involved | Estimated Value (°) |

| Bond Angles | ||

| Phenyl Ring C-C-C | C-C-C (ring) | ~120 |

| Amide C-C=O | C(ring)-C(carbonyl)-O | ~121 |

| Amide C-C-N | C(ring)-C(carbonyl)-N | ~118 |

| Amide O=C-N | O=C-N | ~121 |

| Amide C-N-O | C(carbonyl)-N-O(methoxy) | ~119 |

| Methoxy C-O-C | C(amide)-O-C(methyl) | ~118 |

| Dihedral Angles | ||

| Phenyl-Amide Twist | C(ring)-C(ring)-C(carbonyl)-N | 20 - 40 |

| Amide-Methoxy Twist | C(carbonyl)-N-O-C(methyl) | 0 or 180 (trans or cis) |

Note: These values are estimations based on related structures and theoretical considerations and may differ from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amide, methoxy, and iodo-substituted aromatic functionalities.

The key vibrational modes and their expected absorption ranges are as follows:

N-H Stretching: A prominent band is anticipated in the region of 3350-3150 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide group. libretexts.orgmsu.edu In the solid state, hydrogen bonding can cause this band to be broad.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is expected just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): A very strong and sharp absorption, characteristic of the carbonyl stretch in the amide group, is predicted to be in the range of 1680-1640 cm⁻¹. acs.org Its exact position can be influenced by conjugation with the phenyl ring and hydrogen bonding.

Amide II Band (N-H Bending and C-N Stretching): This band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected to appear in the region of 1570-1515 cm⁻¹. msu.eduacs.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the methoxy group are expected to produce strong bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear as a weak to medium intensity band in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. chemistrytalk.org

Out-of-Plane C-H Bending: The substitution pattern of the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,3-disubstituted ring, characteristic bands are expected.

Interactive Table: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3150 | Medium-Strong, Broad | N-H Stretch | Secondary Amide |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Weak-Medium | C-H Stretch | Methoxy (CH₃) |

| 1680 - 1640 | Strong, Sharp | C=O Stretch (Amide I) | Amide |

| 1570 - 1515 | Medium-Strong | N-H Bend, C-N Stretch (Amide II) | Amide |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Methoxy |

| 1075 - 1020 | Strong | Symmetric C-O-C Stretch | Methoxy |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | 1,3-Disubstituted Aromatic |

| 600 - 500 | Weak-Medium | C-I Stretch | Iodo-Aromatic |

Computational and Theoretical Chemistry Studies of 3 Iodo N Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 3-iodo-N-methoxybenzamide. These calculations, based on the principles of quantum mechanics, provide detailed information about the distribution of electrons within the molecule and its energetic properties. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to approximate solutions to the Schrödinger equation for the molecule.

The outputs of these calculations include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), Mulliken atomic charges, and dipole moments. For instance, a DFT calculation could predict the bond lengths of the carbon-iodine bond, the amide C-N bond, and the N-O bond, offering a three-dimensional picture of the molecule. This information is crucial for understanding how the molecule will interact with other chemical species.

The electronic properties derived from these calculations, such as the total energy and heat of formation, provide insights into the molecule's stability. Furthermore, the electronic absorption spectrum can be calculated to predict how the molecule will interact with light, which is pertinent for spectroscopic characterization. bsu.by

A hypothetical table of calculated geometric parameters for this compound using a DFT method like B3LYP with a 6-311++G(d,p) basis set is presented below.

| Parameter | Calculated Value |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-O Bond Length | ~1.40 Å |

| C-C-I Bond Angle | ~119.5° |

| O=C-N Bond Angle | ~122.0° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. ijcce.ac.irresearchgate.netnih.gov For this compound, DFT can be applied to explore various aspects of its reactivity.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. aimspress.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. aimspress.com DFT calculations can provide the energies of these orbitals and visualize their spatial distribution across the molecule. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the iodine atom, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

A table of hypothetical HOMO-LUMO energies for this compound is provided below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve as an example of what might be obtained from a DFT calculation.

DFT calculations can also be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a clear indication of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. vaia.comkhanacademy.orgyoutube.com

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the iodine atom, indicating these as likely sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amide group and the aromatic ring, suggesting these are potential sites for nucleophilic attack. The carbon atom of the carbonyl group is also a significant electrophilic site. vaia.comyoutube.com

A summary of predicted reactive sites is presented in the table below.

| Site | Predicted Reactivity |

| Carbonyl Oxygen | Nucleophilic |

| Methoxy Oxygen | Nucleophilic |

| Iodine Atom | Nucleophilic |

| Carbonyl Carbon | Electrophilic |

| Amide Hydrogen | Electrophilic |

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. DFT calculations are instrumental in modeling reaction pathways and characterizing the geometry and energy of transition states. ijcce.ac.irresearchgate.net

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, DFT can be used to model the entire reaction profile. This involves locating the structures of the reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For example, in a hypothetical nucleophilic substitution at the carbonyl carbon, DFT could be used to model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the departure of the leaving group. The calculated energies would help to determine the rate-determining step of the reaction.

Conformational Analysis and Molecular Dynamics Simulations for Molecular Behavior

The biological and chemical behavior of a molecule can be influenced by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (rotational isomers) of a molecule and their relative energies. For this compound, rotation around the C-N and C-C single bonds can lead to different conformers. Computational methods can systematically explore the potential energy surface to identify the most stable conformer(s).

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. osti.govrsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes. osti.gov This can be particularly useful for understanding how this compound might interact with a biological target, such as a protein binding site. The simulation can reveal the preferred binding conformations and the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the complex.

Synthetic Applications and Derivatization Strategies of 3 Iodo N Methoxybenzamide

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

The presence of both an iodo group and an N-methoxyamide functional group on the benzene (B151609) ring makes 3-iodo-N-methoxybenzamide a highly adaptable starting material in organic synthesis. This dual functionality allows for sequential and diverse chemical reactions, enabling the construction of intricate molecular architectures. klinger-lab.de The development of tailored (block) copolymers with complex structures often relies on such versatile building blocks to introduce specific functionalities. klinger-lab.de

The N-methoxyamide group, also known as a Weinreb amide, is a particularly useful functional group in organic chemistry. It can react with organometallic reagents to form ketones, which are key intermediates in the synthesis of more complex molecules. This reactivity, combined with the versatility of the carbon-iodine bond, allows for a stepwise and controlled elaboration of the molecule.

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

A significant application of this compound lies in the synthesis of nitrogen-containing heterocyclic compounds. rsc.org These structures are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.orgmdpi.com The ability to readily construct these scaffolds is therefore of great importance in medicinal chemistry and materials science. rsc.org

Access to Polycyclic Aromatic Systems and Fused-Ring Structures

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a class of compounds with significant interest due to their unique electronic and photophysical properties. nih.govchemrxiv.org The synthesis of these complex structures can be challenging. However, this compound can serve as a key precursor for the construction of such fused-ring systems.

The iodine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara couplings. nih.gov These reactions allow for the fusion of additional aromatic or heterocyclic rings onto the initial benzamide (B126) scaffold. For instance, a palladium-catalyzed coupling reaction with a suitable boronic acid or alkyne can lead to the formation of a new carbon-carbon bond at the site of the iodine atom, extending the polycyclic system.

Furthermore, intramolecular cyclization reactions can be employed to create fused-ring structures. For example, after modification of the N-methoxyamide moiety to introduce a suitable nucleophile, a subsequent intramolecular reaction with the ortho-disposed iodine atom (following a transformation like a halogen dance) or a group introduced via the iodine, can lead to the formation of a new heterocyclic ring fused to the original benzene ring. The synthesis of thiopyrano[3,2-b]thiopyran, selenopyrano[3,2-b]thiopyran, and selenopyrano[3,2-b]selenopyran from functionalized precursors demonstrates the feasibility of creating complex polycyclic systems. rsc.org

Development of Stereoselective Routes to Chiral Derivatives

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The synthesis of chiral sulfilimines from N-mesyloxycarbamates highlights the potential for developing stereoselective transformations. researchgate.net While not directly involving this compound, this principle can be extended to its derivatives.

For instance, the N-methoxyamide group can be modified to include a chiral auxiliary. This auxiliary can direct the stereochemical outcome of subsequent reactions, such as additions to the carbonyl group or transformations at a prochiral center introduced elsewhere in the molecule.

Another approach involves the use of chiral catalysts in reactions involving this compound or its derivatives. For example, a chiral rhodium catalyst has been used for the stereoselective amination of thioethers. researchgate.net Similarly, chiral catalysts could be employed in cross-coupling reactions or other transformations of the iodine substituent to introduce chirality into the final product. The diastereoselective Ritter reactions of chiral cyclic N-acyliminium ions provide a pathway to synthesize pyrido- and pyrrolo[2,3-d]oxazoles and other chiral nitrogen-containing heterocycles. uow.edu.au

Development of Novel Derivatization Strategies for Structural Modification

The ability to modify the structure of this compound through derivatization is key to its utility as a versatile building block. Both the iodine substituent and the N-methoxyamide moiety can be targeted for chemical transformations.

Transformations of the Iodine Substituent to Other Functional Groups

The carbon-iodine bond is relatively weak and serves as an excellent leaving group, making the iodine atom a prime site for a variety of chemical transformations. This allows for the introduction of a wide range of other functional groups, significantly expanding the synthetic possibilities.

Table 1: Examples of Transformations of the Iodine Substituent

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Organoborane, Palladium catalyst, Base | Aryl or Vinyl group |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) catalyst, Base | Alkynyl group |

| Heck Coupling | Alkene, Palladium catalyst, Base | Alkenyl group |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino group |

| Stille Coupling | Organostannane, Palladium catalyst | Aryl, Vinyl, or Alkyl group |

| Cyanation | Cyanide source (e.g., CuCN) | Cyano group |

| Carbonylation | Carbon monoxide, Palladium catalyst, Alcohol/Amine | Ester/Amide group |

These transformations are fundamental in organic synthesis and allow for the creation of a diverse library of compounds from a single starting material. The choice of reaction depends on the desired final product and the compatibility of the reagents with the N-methoxyamide group.

Modifications and Elaborations of the N-Methoxyamide Moiety

The N-methoxyamide group, or Weinreb amide, is a key feature of this compound, primarily due to its controlled reactivity and stability.

Table 2: Reactions of the N-Methoxyamide Moiety

| Reaction Type | Reagents and Conditions | Product |

| Reaction with Organometallic Reagents | Grignard reagents (R-MgBr) or Organolithium reagents (R-Li) | Ketone (R-C(O)-Ar) |

| Reduction | Lithium aluminum hydride (LiAlH4) or Diisobutylaluminium hydride (DIBAL-H) | Aldehyde or Primary Alcohol |

| Hydrolysis | Acid or Base | Carboxylic acid |

The reaction of the Weinreb amide with organometallic reagents is particularly noteworthy as it cleanly provides ketones without the common side reaction of over-addition to form a tertiary alcohol. This allows for the precise introduction of a new carbon-carbon bond and a versatile ketone functionality, which can be further elaborated. Reduction of the Weinreb amide can lead to aldehydes or primary alcohols, depending on the reducing agent and reaction conditions. These functional groups are also valuable handles for further synthetic transformations. Finally, hydrolysis of the amide bond can regenerate the corresponding carboxylic acid, providing another route for derivatization.

Catalytic Utility in Promoting Specific Organic Transformations

While the broader class of iodobenzamides has been investigated for its catalytic properties, research focusing specifically on the catalytic utility of This compound is limited. The position of the iodine atom on the benzene ring is a critical determinant of the compound's reactivity and its ability to participate in catalytic cycles. The majority of research has centered on 2-iodobenzamide (B1293540) derivatives, which are strategically structured to facilitate intramolecular interactions that enhance their catalytic activity.

Application in Oxidation Reactions

The primary catalytic application explored for iodobenzamides is in the oxidation of alcohols to carbonyl compounds. This process typically involves the in situ generation of a hypervalent iodine(V) species from the iodobenzamide catalyst using a terminal oxidant, most commonly Oxone® (2KHSO₅·KHSO₄·K₂SO₄). The hypervalent iodine species is the active oxidant that converts the alcohol to an aldehyde or ketone, after which the resulting iodine(I) compound is re-oxidized by Oxone® to regenerate the active catalyst.

Studies on analogous compounds, such as N-isopropyl-2-iodobenzamides, have provided significant insights into the structure-activity relationship for this class of catalysts. Research has shown that the reactivity of these catalysts is highly dependent on the substitution pattern on the benzamide ring. nii.ac.jp For instance, a comparative study on various substituted N-isopropyl-2-iodobenzamides revealed that electron-donating groups on the benzene ring generally enhance the catalytic activity. nii.ac.jpresearchgate.net

In a study evaluating the effect of a methoxy (B1213986) substituent at different positions on the N-isopropyl-2-iodobenzamide scaffold, the 3-methoxy derivative (an analogue of the title compound) was found to be less reactive than isomers with the methoxy group at the 4- or 5-position. nii.ac.jpresearchgate.net The order of reactivity for the oxidation of benzhydrol was determined as: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. nii.ac.jp This suggests that the electronic and steric environment of the 3-iodo isomer is less favorable for the formation or stabilization of the active hypervalent iodine species compared to the 2-iodo isomers.

The high reactivity of the 5-methoxy-2-iodobenzamide derivative is attributed to the rapid generation of the active pentavalent iodine species from the corresponding trivalent intermediate during the catalytic cycle. nii.ac.jpresearchgate.net Although direct data for this compound is not available, the findings on its close analogues suggest it would not be an efficient catalyst for alcohol oxidation under these conditions.

To illustrate the efficacy of the more reactive isomers, the following tables summarize the oxidation of various alcohols using the highly reactive 2-iodo-N-isopropyl-5-methoxybenzamide as a catalyst.

Table 1: Catalytic Oxidation of Benzylic Alcohols with 2-Iodo-N-isopropyl-5-methoxybenzamide

Reaction Conditions: Alcohol (0.5 mmol), catalyst (0.05 mmol, 10 mol%), Oxone® (1.2 mmol) in a mixture of CH₃CN and H₂O at room temperature.

| Entry | Substrate (Alcohol) | Time (h) | Product (Carbonyl Compound) | Yield (%) |

| 1 | Benzhydrol | 3 | Benzophenone | 99 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 6 | 4-Methoxyacetophenone | 95 |

| 3 | 1-Phenylethanol | 6 | Acetophenone | 94 |

| 4 | Benzyl alcohol | 24 | Benzoic acid | 85 |

| 5 | 4-Methoxybenzyl alcohol | 24 | 4-Methoxybenzoic acid | 93 |

Data sourced from studies on 2-iodo-N-isopropyl-5-methoxybenzamide. nii.ac.jpresearchgate.net

Table 2: Catalytic Oxidation of Aliphatic Alcohols with 2-Iodo-N-isopropyl-5-methoxybenzamide

Reaction Conditions: Alcohol (0.5 mmol), catalyst (0.05 mmol, 10 mol%), Oxone® (1.2 mmol) in a mixture of CH₃CN and H₂O at room temperature.

| Entry | Substrate (Alcohol) | Time (h) | Product (Carbonyl Compound) | Yield (%) |

| 1 | 2-Adamantanol | 12 | 2-Adamantanone | 95 |

| 2 | Cyclohexanol | 24 | Cyclohexanone | 70 |

| 3 | 2-Octanol | 24 | 2-Octanone | 65 |

| 4 | 1-Octanol | 36 | Octanoic acid | 72 |

Data sourced from studies on 2-iodo-N-isopropyl-5-methoxybenzamide. nii.ac.jpresearchgate.net

Exploration in Other Catalytic Processes

A review of the scientific literature reveals no documented instances of This compound being employed as a catalyst in other organic transformations beyond the context of oxidation.

However, it is noteworthy that the N-methoxyamide functional group itself can serve as a directing group in transition-metal-catalyzed reactions, particularly C-H activation. rsc.org In these scenarios, the N-methoxybenzamide is a substrate that is transformed, rather than a catalyst that facilitates a reaction. For example, N-methoxybenzamides have been used as starting materials in Rhodium(III)-catalyzed C-H activation/annulation reactions to synthesize various heterocyclic structures. rsc.orgacs.org In these transformations, the amide functionality directs the metal catalyst to a specific C-H bond, enabling its functionalization.

Similarly, N-methoxyamides have been utilized as substrates in cross-dehydrogenative coupling reactions to form N-N bonds, using a hypervalent iodine species as an oxidant. nih.gov Again, in this capacity, the N-methoxyamide is a reactant, not a catalyst.

Therefore, while the broader structural motif of N-methoxybenzamides is relevant in modern catalytic chemistry, the specific compound This compound has not been identified as a catalyst for these or other processes. Its potential utility in catalysis remains an unexplored area of research.

Analytical Method Development for Research Applications of 3 Iodo N Methoxybenzamide

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for separating 3-iodo-N-methoxybenzamide from starting materials, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, from rapid reaction monitoring to high-resolution quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the precise quantification and purity assessment of this compound in synthetic batches and research samples. medwinpublishers.comrroij.com The development of a suitable HPLC method involves a systematic optimization of several key parameters to achieve adequate separation (resolution) of the target analyte from any impurities.

The process begins with selecting an appropriate stationary phase, most commonly a reversed-phase column such as a C18 or C8. chemrevlett.com The mobile phase, typically a mixture of water (often with a buffer or acid modifier like formic acid to ensure sharp peak shapes) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then optimized. mdpi.comaapco.org A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred for separating compounds with a range of polarities, which is common in crude reaction mixtures. nih.gov

Detector selection is guided by the analyte's properties. The presence of the aromatic ring in this compound makes it an excellent candidate for UV detection, typically at a wavelength around 254 nm. aapco.org Method validation is the final step, confirming that the method is linear, accurate, precise, and robust for its intended purpose. nih.gov

Table 1: Illustrative HPLC Gradient Optimization for this compound Analysis

This interactive table demonstrates a hypothetical optimization of a gradient elution program. The goal is to achieve a good separation between the starting material (3-iodobenzoic acid), the product (this compound), and a potential byproduct.

| Time (minutes) | % Acetonitrile (Method 1) | % Acetonitrile (Method 2 - Optimized) | Observations |

| 0.0 | 30 | 40 | Method 2 starts with a stronger mobile phase to elute early peaks faster. |

| 5.0 | 70 | 60 | A shallower gradient in Method 2 improves resolution between the product and byproduct. |

| 10.0 | 95 | 95 | Ramps up to wash the column of any highly non-polar impurities. |

| 12.0 | 95 | 95 | Hold to ensure column is clean. |

| 12.1 | 30 | 40 | Re-equilibration to starting conditions. |

| 15.0 | 30 | 40 | End of run. |

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of benzamide (B126) derivatives. mdpi.com In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is polar. This compound, being a moderately polar molecule due to its aromatic ring, iodine substituent, and amide group, interacts with the non-polar stationary phase.

Key considerations for analyzing benzamides include:

Mobile Phase pH: While the N-methoxybenzamide functional group is generally non-ionizable under typical HPLC conditions, related impurities such as the starting material 3-iodobenzoic acid are ionizable. mtc-usa.comchromatographyonline.com Controlling the mobile phase pH with a buffer or acid is crucial to maintain a consistent ionization state for acidic or basic analytes, thereby ensuring reproducible retention times and sharp peak shapes. chromatographyonline.com

Organic Modifier: The choice between acetonitrile and methanol as the organic solvent can significantly impact selectivity (the separation factor between two peaks). aapco.org Acetonitrile is often preferred due to its lower viscosity and UV cutoff, but methanol can offer different selectivity for aromatic compounds due to its hydrogen-bonding capabilities. chromatographyonline.com Method development may involve testing both solvents to achieve the best separation.

Stationary Phase: While C18 columns are a workhorse, other stationary phases can provide alternative selectivity. Phenyl-hexyl columns, for instance, can offer enhanced retention and selectivity for aromatic compounds like this compound through π-π interactions.

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance or research compound. rroij.comajprd.com For this compound, impurities can originate from several sources:

Synthesis-Related Impurities: These include unreacted starting materials (e.g., 3-iodobenzoic acid, N-methoxylamine), intermediates, and byproducts from side reactions (e.g., formation of regioisomers if the starting materials are not pure). medwinpublishers.com

Degradation Products: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 3-iodobenzoic acid and N-methoxylamine. acs.org The stability of the compound under various stress conditions (heat, light, acid, base) is typically investigated using HPLC. chemrevlett.com

A validated HPLC method is the primary tool for impurity profiling, as it can separate and quantify these related substances at low levels. medwinpublishers.com The International Council for Harmonisation (ICH) provides guidelines that, while intended for pharmaceuticals, offer a framework for what is considered best practice in impurity analysis, suggesting that impurities present above a 0.1% threshold should be identified. rroij.com

Table 2: Potential Impurities in Synthetic Batches of this compound

This table lists likely impurities that an analytical method would need to be able to separate from the main compound.

| Impurity Name | Chemical Formula | Source |

| 3-Iodobenzoic Acid | C₇H₅IO₂ | Unreacted starting material; Degradation product |

| N-Methoxylamine | CH₅NO | Unreacted starting material; Degradation product |

| 2-Iodo-N-methoxybenzamide | C₈H₈INO₂ | Impurity from starting material (2-iodobenzoic acid) |

| 4-Iodo-N-methoxybenzamide | C₈H₈INO₂ | Impurity from starting material (4-iodobenzoic acid) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry for qualitative monitoring of reactions and for preliminary purity checks. umass.eduijcrt.org It operates on the same principle of separation as column chromatography.

For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. chemistryhall.comresearchgate.net A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. uvic.ca The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate.

Because the product, this compound, is generally more polar than the acyl chloride (if used) but less polar than the carboxylic acid starting material, the components will travel up the plate at different rates. The spots are visualized under a UV lamp (as aromatic compounds absorb UV light) or by staining, for example, in an iodine chamber. nih.govsabanciuniv.eduquora.com A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf).

Table 3: Example TLC Monitoring of a Reaction

This table shows hypothetical Rf values for reactants and products in a typical solvent system, illustrating how TLC is used to follow a reaction's progress. (Stationary Phase: Silica Gel; Mobile Phase: 3:1 Hexane:Ethyl Acetate)

| Compound | Hypothetical Rf Value | Visualization |

| 3-Iodobenzoic Acid (Starting Material) | 0.15 | UV Active |

| This compound (Product) | 0.45 | UV Active |

| Non-polar byproduct | 0.70 | UV Active |

Spectroscopic Analytical Methods for Purity Assessment and Quantification

Spectroscopic methods exploit the interaction of molecules with electromagnetic radiation and are fundamental for both structural confirmation and quantification.

UV-Visible spectroscopy is a powerful tool for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV or visible range. youtube.comyoutube.com The structure of this compound, containing a benzene (B151609) ring conjugated with a carbonyl group, is an excellent chromophore that absorbs strongly in the UV region. youtube.comyoutube.com

This property is the basis for UV detection in HPLC and can also be used as a standalone quantitative technique. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com

To quantify this compound, a standard calibration curve is first prepared. Solutions of known concentrations of a pure reference standard are made, and their absorbance is measured at the wavelength of maximum absorbance (λmax). Plotting absorbance versus concentration yields a linear relationship. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is valuable for routine assays where the purity of the sample is already established and there are no interfering substances that absorb at the same wavelength. nih.gov

Table 4: Illustrative Calibration Data for UV-Visible Spectroscopic Quantification

This interactive table presents hypothetical data used to construct a Beer-Lambert Law calibration curve for this compound.

| Concentration (µg/mL) | Absorbance at λmax |

| 2.0 | 0.105 |

| 4.0 | 0.211 |

| 6.0 | 0.314 |

| 8.0 | 0.420 |

| 10.0 | 0.526 |

| Correlation Coefficient (R²) | 0.9998 |

Integration of Mass Spectrometry with Chromatography for Comprehensive Characterization

The coupling of chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), with mass spectrometry (MS) provides a powerful tool for the comprehensive characterization of "this compound" in research settings. This hyphenated approach allows for the separation of the analyte from complex matrices, followed by its unequivocal identification and quantification based on its mass-to-charge ratio.

In a typical liquid chromatography-mass spectrometry (LC-MS) setup, a reversed-phase C18 column can be employed for the separation of "this compound". core.ac.uk The mobile phase often consists of a mixture of an aqueous component, such as water with a modifier like formic acid to improve ionization, and an organic solvent like acetonitrile or methanol. core.ac.uknih.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be utilized to ensure the efficient separation of the target compound from any impurities or other components in the sample. core.ac.uk